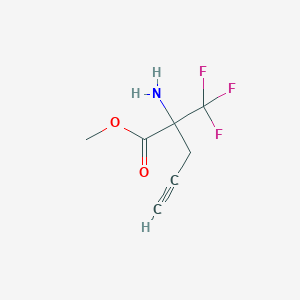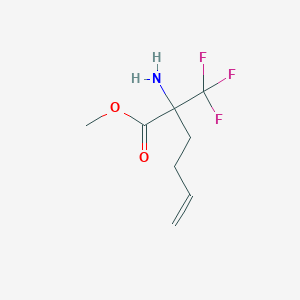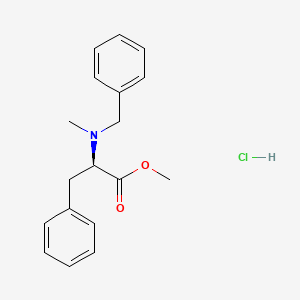![molecular formula C18H18F3NO4 B6328188 Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% CAS No. 1262416-04-5](/img/structure/B6328188.png)
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate (M2ABT) is a compound that is used in a variety of scientific research applications. It is a colorless liquid with a molecular weight of 431.48 g/mol and a melting point of -50°C. M2ABT is a versatile compound that can be used to synthesize a range of organic molecules and has a wide range of applications in organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% has a variety of applications in scientific research. It has been used as a reagent for the synthesis of a range of organic molecules, including amino acids, peptides, and nucleic acids. It has also been used in the synthesis of drugs such as antifungal agents and antiviral agents. Additionally, it has been used in the synthesis of polymers and in the preparation of catalysts for organic reactions.
Mecanismo De Acción
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% acts as a nucleophile in organic reactions, which means that it can react with electrophilic substrates. It is also capable of forming hydrogen bonds with other molecules, which can help to stabilize the reaction products. Additionally, it can act as a catalyst for the formation of new chemical bonds between molecules.
Biochemical and Physiological Effects
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells and has been used in the treatment of a variety of diseases, including diabetes, obesity, and cardiovascular disease. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which can help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be stored at room temperature and is easy to synthesize. Additionally, it is a versatile compound that can be used to synthesize a range of organic molecules. However, it has some limitations for use in laboratory experiments. It is a relatively expensive compound, and it is not very soluble in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of future directions for the use of Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%. It could be used in the synthesis of more complex organic molecules, such as peptides and nucleic acids. Additionally, it could be used in the development of new drugs and therapeutic agents. Additionally, it could be used in the development of new catalysts and polymers. Finally, it could be used in the development of new methods for the synthesis of organic molecules.
Métodos De Síntesis
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97% can be synthesized by a variety of methods. It can be prepared from the reaction of methyl 2-amino-2-trifluoromethylpent-4-ynoate and benzyloxycarbonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. It can also be prepared by the reaction of methyl 2-amino-2-trifluoromethylpent-4-ynoate and an aqueous solution of potassium carbonate in the presence of an acid such as hydrochloric acid or sulfuric acid.
Propiedades
IUPAC Name |
methyl 2-[phenylmethoxycarbonyl(prop-2-enyl)amino]-2-(trifluoromethyl)pent-4-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-4-11-17(15(23)25-3,18(19,20)21)22(12-5-2)16(24)26-13-14-9-7-6-8-10-14/h1,5-10H,2,11-13H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTUSDCOWXFIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC#C)(C(F)(F)F)N(CC=C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

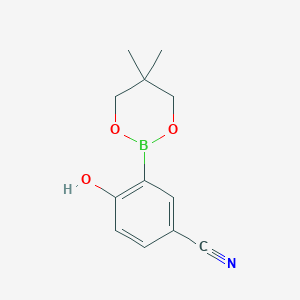



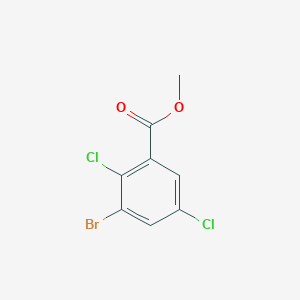
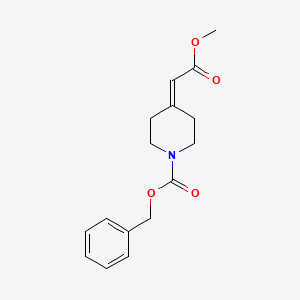
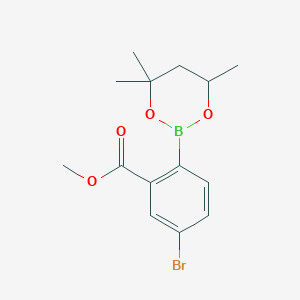
![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe)](/img/structure/B6328172.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate; 97%](/img/structure/B6328184.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6328202.png)
